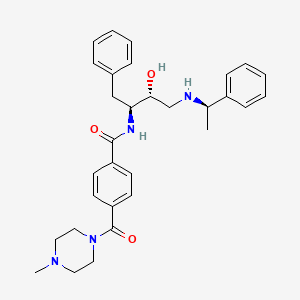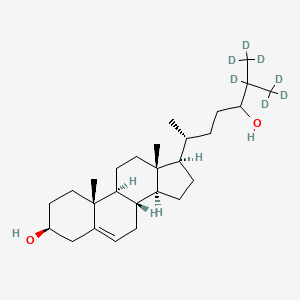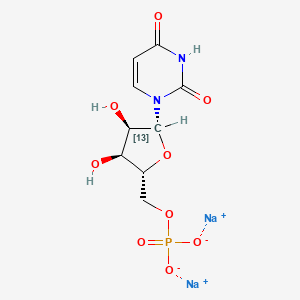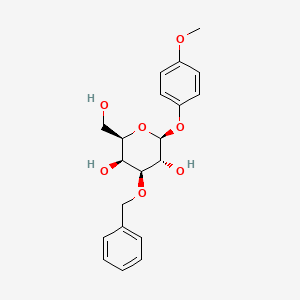
(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol is a complex organic compound that belongs to the class of tetrahydropyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as benzyl alcohol, 4-methoxyphenol, and suitable protecting groups.
Protection and Functionalization: Protection of hydroxyl groups and functionalization of the aromatic ring.
Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.
Deprotection and Purification: Removal of protecting groups and purification of the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, use of catalysts, and large-scale synthesis techniques to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents.
Reduction: Reduction of aromatic rings or carbonyl groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features might be optimized to enhance pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-tetrahydro-2H-pyran-3,5-diol: Lacks the 4-methoxyphenoxy group.
(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-phenoxy-tetrahydro-2H-pyran-3,5-diol: Lacks the methoxy group on the phenoxy ring.
Uniqueness
The presence of both the benzyloxy and 4-methoxyphenoxy groups in (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features might make it more effective in certain applications compared to similar compounds.
Propriétés
Formule moléculaire |
C20H24O7 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17+,18-,19+,20-/m1/s1 |
Clé InChI |
CZPFTCBIXZWFIZ-UJMXGEILSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O |
SMILES canonique |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



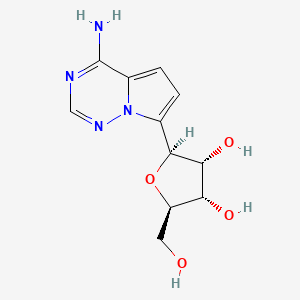
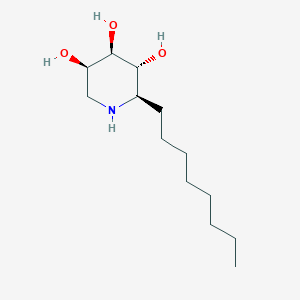
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
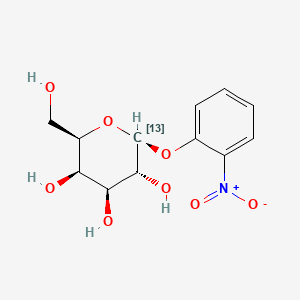
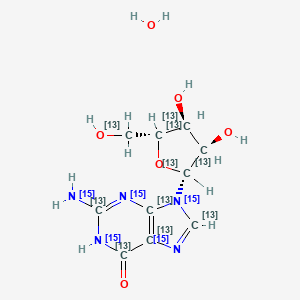
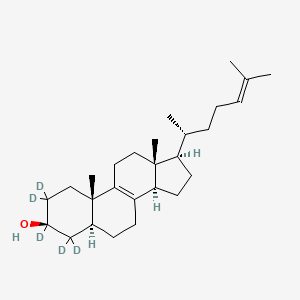
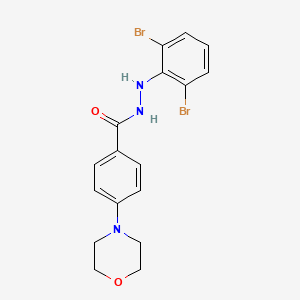
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
